molecular formula C7H11NO2 B12867539 ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12867539
M. Wt: 141.17 g/mol
InChI Key: SQMRXOOOJGRPOT-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other pyrrole derivatives.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5,8H,2-4H2,1H3

InChI Key

SQMRXOOOJGRPOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNCC1

Origin of Product

United States

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